![molecular formula C20H13BrN2O B3438000 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone](/img/structure/B3438000.png)
4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone
Overview
Description
4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone, also known as BPPhth, is a synthetic organic compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of biological processes.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone is not fully understood, but it is believed to involve the inhibition of protein kinases, which play a crucial role in cellular signaling pathways. By inhibiting these kinases, 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone may disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of cell proliferation, and disruption of cellular signaling pathways. Additionally, 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. Additionally, the synthesis method for 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone has been optimized to produce high yields of pure compound, making it readily available for research purposes. However, one limitation of using 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are many future directions for research involving 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone. One area of interest is the development of 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone derivatives with improved potency and selectivity for specific protein kinases. Additionally, 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone may be used in combination with other anticancer agents to improve their efficacy. Further research is also needed to fully understand the mechanism of action of 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone and its potential applications in cancer therapy.
Scientific Research Applications
4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone has been used extensively in scientific research as a tool to study various biological processes. It has been shown to have potent antitumor activity, making it a promising candidate for cancer therapy. Additionally, 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone has been used to study the role of protein kinases in cellular signaling pathways and the mechanisms of drug resistance in cancer cells.
properties
IUPAC Name |
4-(4-bromophenyl)-2-phenylphthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTVUNPLEAFKGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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